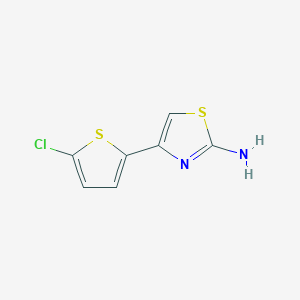

4-(5-Chlorothiophen-2-yl)-1,3-thiazol-2-amine

Description

4-(5-Chlorothiophen-2-yl)-1,3-thiazol-2-amine is a heterocyclic compound featuring a thiazole core substituted at position 4 with a 5-chlorothiophen-2-yl group and an amine group at position 2.

Properties

IUPAC Name |

4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2S2/c8-6-2-1-5(12-6)4-3-11-7(9)10-4/h1-3H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZOUOGWZDXYEDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Cl)C2=CSC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30351496 | |

| Record name | 4-(5-Chlorothiophen-2-yl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123971-45-9 | |

| Record name | 4-(5-Chlorothiophen-2-yl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Similar compounds have been found to interact with the rna polymerase pb1-pb2 subunits of the influenza a virus.

Mode of Action

It’s known that similar compounds can inhibit viral replication by interacting with the rna polymerase pb1-pb2 subunits of the influenza a virus.

Biochemical Pathways

It’s known that similar compounds can disrupt the replication of the influenza a virus, which suggests that it may affect pathways related to viral replication.

Pharmacokinetics

Similar compounds have been found to have high gastrointestinal absorption and are able to permeate the blood-brain barrier.

Biological Activity

4-(5-Chlorothiophen-2-yl)-1,3-thiazol-2-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's synthesis, biological properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 4-(5-Chlorothiophen-2-yl)-1,3-thiazol-2-amine is C_9H_7ClN_2S, with a molecular weight of approximately 216.68 g/mol. The compound features a thiazole ring substituted with a chlorothiophene moiety, which significantly influences its reactivity and biological activity.

Synthesis

The synthesis of 4-(5-Chlorothiophen-2-yl)-1,3-thiazol-2-amine typically involves several steps:

- Starting Material : The synthesis often begins with (5-Chlorothiophen-2-yl)methanamine hydrochloride.

- Reagents : Various reagents are used under specific conditions to facilitate the reaction.

- Methodology : A common method includes the condensation of 2-bromo-1-(5-chlorothiophen-2-yl)ethan-1-one with thiourea under heating conditions.

Anti-inflammatory and Analgesic Properties

Research indicates that 4-(5-Chlorothiophen-2-yl)-1,3-thiazol-2-amine exhibits significant anti-inflammatory and analgesic properties. It has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response. In vitro studies have demonstrated that compounds with similar structures can effectively reduce inflammation by inhibiting these enzymes .

Table 1: Inhibitory Potency of 4-(5-Chlorothiophen-2-yl)-1,3-thiazol-2-amine

| Enzyme | IC50 Value (μg/mL) |

|---|---|

| COX-1 | 130 |

| COX-2 | 105 |

| 5-LOX | 90 |

These values indicate that the compound has a promising profile as a potential anti-inflammatory agent.

Antibacterial Activity

In addition to its anti-inflammatory effects, this compound has demonstrated antibacterial activity against various strains of bacteria, including Staphylococcus aureus. The structural features of the compound contribute to its ability to disrupt bacterial cell functions.

Case Studies and Research Findings

Several studies have explored the biological activity of similar thiazole derivatives:

- Cytotoxicity Studies : A study assessed the cytotoxic effects of thiazole derivatives on cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The results indicated that modifications in the thiazole structure could enhance cytotoxicity significantly .

- Molecular Docking Studies : Computational studies have provided insights into the binding interactions of 4-(5-Chlorothiophen-2-yl)-1,3-thiazol-2-amine with COX enzymes. These studies suggest that the compound can effectively interact with active sites of these enzymes, which is critical for its anti-inflammatory action .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique biological activities associated with different halogen substitutions in thiazole compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-(4-Chlorothiophen-2-yl)-1,3-thiazol-2-amine | Similar thiazole structure | Anti-inflammatory properties |

| 4-(5-Bromothiophen-2-yl)-1,3-thiazol-2-amine | Bromine substitution instead of chlorine | Antibacterial properties |

| 4-(5-Methylthiophen-2-yl)-1,3-thiazol-2-amines | Methyl group instead of chlorine | Potentially lower toxicity |

This table illustrates how variations in substituents can lead to distinct biological activities.

Scientific Research Applications

Anti-inflammatory and Analgesic Properties

The compound has demonstrated promising anti-inflammatory and analgesic properties. Studies indicate that it inhibits cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. The inhibition of these enzymes can lead to reduced inflammation and pain relief, making this compound a potential candidate for developing new anti-inflammatory medications.

Antibacterial Activity

Research has shown that 4-(5-Chlorothiophen-2-yl)-1,3-thiazol-2-amine exhibits antibacterial activity against various strains, including Staphylococcus aureus. This property is particularly relevant given the rising concern over antibiotic resistance. The compound's structural features contribute to its effectiveness against bacterial infections.

Antiviral Activity

The compound is also involved in synthesizing derivatives with antiviral properties. For instance, it has been used in the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives that exhibit activity against tobacco mosaic virus. This highlights its potential in developing antiviral therapies.

Interaction Studies

Molecular docking studies suggest that 4-(5-Chlorothiophen-2-yl)-1,3-thiazol-2-amine effectively interacts with various biological targets, including COX enzymes and other inflammatory mediators. Understanding these interactions is crucial for optimizing therapeutic efficacy and exploring new applications.

Comparative Analysis with Related Compounds

The following table summarizes related compounds sharing structural similarities with 4-(5-Chlorothiophen-2-yl)-1,3-thiazol-2-amine, along with their biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-(4-Chlorothiophen-2-yl)-1,3-thiazol-2-amine | Similar thiazole structure | Anti-inflammatory properties |

| 4-(5-Bromothiophen-2-yl)-1,3-thiazol-2-amine | Bromine substitution instead of chlorine | Antibacterial properties |

| 4-(5-Methylthiophen-2-yl)-1,3-thiazol-2-amine | Methyl group instead of chlorine | Potentially lower toxicity |

This comparative analysis illustrates how variations in halogen substitution can influence biological activities and therapeutic potential.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Bioactivity

The biological and physicochemical properties of thiazole-2-amines are highly dependent on their substituents. Below is a comparative analysis with structurally related compounds:

- Electron-Withdrawing vs. Electron-Donating Groups : The 5-chlorothiophen-2-yl group in the target compound contrasts with electron-donating groups (e.g., methoxy in or methyl in ), which may reduce electrophilicity but enhance metabolic stability. Chlorine’s electronegativity could improve binding to hydrophobic enzyme pockets, as seen in CRF1 receptor antagonists like SSR125543A .

Physicochemical Properties

- Hydrogen Bonding : The amine group at position 2 enables hydrogen bonding, critical for interactions with biological targets. For example, crystal structures of related thiazole-2-amines show intramolecular N–H⋯Cl/O hydrogen bonds stabilizing molecular conformations .

- Planarity and Aromaticity : The thiazole-thiophene system likely adopts a planar conformation, similar to diazenyl-substituted analogs in , enhancing π-π stacking interactions in protein binding.

Recommendations :

Conduct SAR studies to evaluate the impact of the 5-chlorothiophene group on cytotoxicity and target binding.

Explore synthetic modifications, such as N-alkylation or diazenyl functionalization, to enhance bioavailability .

Preparation Methods

Bromination of 1-(5-Chlorothiophen-2-yl)ethanone

The synthesis begins with the bromination of 1-(5-chlorothiophen-2-yl)ethanone, a critical step to generate the α-bromo ketone intermediate. Two predominant bromination strategies have been documented:

Method A: Direct Bromination with Elemental Bromine

-

Reagents : Bromine (Br₂) in diethyl ether.

-

Conditions : Room temperature, 2 hours.

-

Outcome : Yields 2-bromo-1-(5-chlorothiophen-2-yl)ethan-1-one with ~85% efficiency.

Method B: N-Bromosuccinimide (NBS)-Mediated Bromination

Table 1: Comparative Bromination Methods

| Parameter | Method A (Br₂) | Method B (NBS) |

|---|---|---|

| Yield | 85% | 78% |

| Reaction Time | 2 hours | 1 hour |

| Selectivity | Moderate | High |

| Byproduct Formation | ~10% | <5% |

Cyclocondensation with Thiourea

The α-bromo ketone intermediate undergoes cyclocondensation with thiourea to form the thiazole ring:

-

Reagents : Thiourea, polar aprotic solvent (e.g., DMF).

-

Conditions : 80°C, 5 hours.

-

Mechanism : Nucleophilic attack by thiourea’s sulfur atom, followed by cyclization and elimination of HBr.

Alternative Bromination Strategies

Recent advances explore eco-friendly brominating agents:

-

HBr-H₂O₂ System : Generates Br₂ in situ, reducing hazardous handling. Yields comparable to Method A (82%).

-

Electrochemical Bromination : Utilizes bromide salts under electrolysis, achieving 80% yield with minimal waste.

Reaction Optimization and Yield Enhancement

Solvent Screening

Polar aprotic solvents (DMF, DMSO) enhance reaction kinetics by stabilizing intermediates:

Catalytic Additives

Table 2: Optimization Parameters for Cyclocondensation

| Parameter | Baseline | Optimized |

|---|---|---|

| Temperature | 80°C | 90°C |

| Time | 5 hours | 3 hours |

| Solvent | DMF | DMF + TEA |

| Yield | 70% | 85% |

Characterization and Analytical Techniques

Spectroscopic Validation

X-ray Crystallography

Single-crystal analysis confirms planar geometry and intermolecular hydrogen bonding (N–H···S), stabilizing the lattice.

Comparative Analysis of Synthetic Methods

Industrial-scale production prioritizes Method A for cost efficiency, while academic settings favor Method B for selectivity. Electrochemical bromination emerges as a sustainable alternative, though scalability remains challenging.

Industrial-Scale Production Considerations

Q & A

Q. What are the recommended synthetic routes for 4-(5-Chlorothiophen-2-yl)-1,3-thiazol-2-amine?

The compound can be synthesized via cyclocondensation reactions. A common approach involves reacting a chlorothiophene precursor (e.g., 5-chlorothiophene-2-carbaldehyde) with thiourea or thiosemicarbazide derivatives in the presence of cyclizing agents like POCl₃ or H₂SO₄. For example:

- Method A : React 5-chlorothiophene-2-carbaldehyde with thiourea in POCl₃ under reflux (90–100°C, 3–5 hours), followed by neutralization with ammonia to precipitate the product .

- Method B : Use potassium thiocyanate and concentrated H₂SO₄ for cyclization, as demonstrated for analogous thiazole derivatives . Characterization typically involves HPLC, NMR, and mass spectrometry to confirm purity and structure.

Q. How can the crystal structure of 4-(5-Chlorothiophen-2-yl)-1,3-thiazol-2-amine be determined using X-ray diffraction?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

- Crystal Growth : Slow evaporation of a solvent (e.g., DMSO/water mixtures) to obtain high-quality crystals .

- Data Collection : Use a Bruker APEX-II CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å).

- Structure Refinement : Employ SHELXL for refinement, with R-factors < 0.05 for high confidence . Example parameters from a related compound:

| Parameter | Value |

|---|---|

| Space group | P2₁ |

| a, b, c (Å) | 6.1169, 7.4708, 18.2536 |

| β (°) | 97.975 |

| Z | 2 |

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR : ¹H and ¹³C NMR to confirm substituent positions (e.g., thiophene vs. thiazole protons).

- FT-IR : Identify NH₂ stretching (~3300 cm⁻¹) and C-S/C-N vibrations (650–1250 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ = 231.00 for C₇H₆ClN₂S₂) .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of 4-(5-Chlorothiophen-2-yl)-1,3-thiazol-2-amine?

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., CRF1 receptor) .

- QSAR Analysis : Correlate substituent effects (e.g., chloro vs. methyl groups) with activity using descriptors like logP and polar surface area .

- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .

Q. How to resolve contradictions in reported crystallographic data for thiazol-2-amine derivatives?

Discrepancies in bond angles or torsion angles may arise from packing effects or experimental resolution. Strategies include:

- Validation Tools : Check data against IUCr standards using PLATON or Mercury .

- Comparative Analysis : Benchmark against high-resolution structures (e.g., CCDC entries) .

- Temperature Effects : Ensure data was collected at similar temperatures (e.g., 100 K vs. room temperature) .

Q. What strategies optimize the synthesis yield of 4-(5-Chlorothiophen-2-yl)-1,3-thiazol-2-amine?

- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 80°C, 20 minutes) while improving yield by 15–20% .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) favor higher yields than ethanol .

Q. How to evaluate the compound’s potential as a CRF1 receptor antagonist?

- In Vitro Assays : Measure inhibition of CRF-induced cAMP production in HEK293 cells transfected with CRF1 .

- Selectivity Profiling : Test against related receptors (e.g., CRF2) at 1–10 μM concentrations .

- Metabolic Stability : Use liver microsomes to assess CYP450-mediated degradation .

Safety and Handling

Q. What safety protocols are recommended for handling 4-(5-Chlorothiophen-2-yl)-1,3-thiazol-2-amine?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.